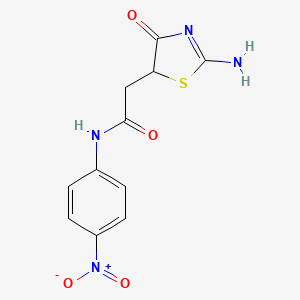

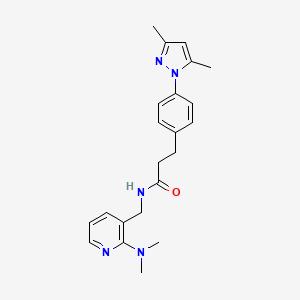

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Structural Characterization

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, as part of the pyrazoline family, has been the subject of various studies focusing on its synthesis and structural characterization. For instance, Loh et al. (2013) detailed the synthesis of four pyrazole compounds, emphasizing the structural features such as dihedral angles formed between the pyrazole and fluoro-substituted rings, characterized by X-ray single crystal structure determination. Kariuki et al. (2021) synthesized and crystallized specific pyrazoline derivatives, highlighting their isostructural nature and conformational aspects as analyzed through single crystal diffraction. Wang et al. (2015) synthesized a series of novel N-phenylpyrazolyl aryl methanones derivatives, reporting on their crystal structure and observing favorable herbicidal and insecticidal activities. Similarly, Sagar et al. (2017) studied the molecular conformations and hydrogen bonding patterns of closely related pyrazolines, providing insights into their structural intricacies (Loh et al., 2013) (Kariuki et al., 2021) (Wang et al., 2015) (Sagar et al., 2017).

Antimicrobial Activity

The compound and its related derivatives have been explored for their antimicrobial properties. Shah et al. (2014) synthesized a new series of phenyl sulfonyl pyrazoline derivatives and evaluated their antibacterial and antifungal activities, indicating potential antimicrobial applications. These findings underscore the compound's relevance in developing novel antimicrobial agents (Shah et al., 2014).

Molecular Interactions and Properties

Studies have also delved into the compound's molecular interactions and properties. For instance, Dey et al. (2015) analyzed the crystal structures of nimesulidetriazole derivatives, including a derivative similar to the compound , revealing insights into molecular interactions and geometries. Raphael et al. (2015) examined the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a similar sulfonamide compound, providing valuable data on volumetric and acoustic properties, molecular volume, and compressibility (Dey et al., 2015) (Raphael et al., 2015).

Cytotoxic Evaluation and Biological Activities

The cytotoxic and biological activities of related pyrazoline derivatives have also been a significant area of research. Ahsan et al. (2018) synthesized a series of pyrazoline analogues and evaluated their cytotoxicity against breast cancer cell lines, demonstrating the potential of these compounds in cancer research. Viji et al. (2020) undertook a comprehensive analysis of a bioactive molecule, involving spectroscopic studies, molecular docking, and evaluations of anticancer and antimicrobial activities, shedding light on the compound's therapeutic potential (Ahsan et al., 2018) (Viji et al., 2020).

properties

IUPAC Name |

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-17-6-4-5-15(13-17)21-14-22(19-7-2-3-8-20(19)24)27(25-21)33(30,31)18-11-9-16(23)10-12-18/h2-13,22,26H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDQOEUQTQXNJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2816662.png)

![N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2816663.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)

![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2816672.png)

![{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid](/img/structure/B2816673.png)

![1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2816680.png)